molecular formula C23H16ClFN4OS B2462946 1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114660-66-0

1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2462946
CAS No.: 1114660-66-0
M. Wt: 450.92
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Description

1-[(2-Chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetically versatile heterocyclic compound designed for research and development. This molecule integrates a triazoloquinazolinone core, a privileged structure in drug discovery, with specific benzylthio and fluorobenzyl substitutions that are known to significantly influence biological activity and physicochemical properties. The triazoloquinazolinone scaffold is recognized for its diverse pharmacological profile. Research on closely related structural analogs has demonstrated potent H1-antihistaminic activity , with some compounds showing superior efficacy and reduced sedation compared to standard drugs in preclinical models . Furthermore, this chemical class shows considerable promise in antimicrobial applications . Novel derivatives have exhibited strong activity against a range of plant-pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri , with efficacy surpassing that of commercial bactericides like bismerthiazol in some cases . The structural motif of incorporating a thioether moiety, as seen in this compound, has been strategically used to enhance antimicrobial and antifungal potency in quinazolinone derivatives . The presence of both chlorine and fluorine atoms on the benzyl substituents makes this compound a valuable intermediate for further synthetic exploration in medicinal and agricultural chemistry. These halogens are often critical for modulating lipophilicity, metabolic stability, and target binding affinity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4OS/c24-19-7-3-1-5-16(19)14-31-23-27-26-22-28(13-15-9-11-17(25)12-10-15)21(30)18-6-2-4-8-20(18)29(22)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWXOVHIFOHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H14ClFN4OS
  • Molecular Weight : 456.9 g/mol
  • CAS Number : 1185075-51-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the quinazoline family often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Antihistaminic Activity : Research has indicated that related triazoloquinazoline derivatives demonstrate significant H1-antihistaminic activity, protecting against histamine-induced bronchospasm in animal models .
  • DNA Intercalation : The structural characteristics allow for intercalation into DNA, potentially disrupting replication and transcription processes .

Biological Activity Data

Activity Type Description Reference
AnticancerExhibits cytotoxicity against HepG2 and HCT-116 cell lines with IC50 values ranging from 2.44 to 9.43 μM.
AntihistaminicProtects guinea pigs from histamine-induced bronchospasm; percent protection of 76% compared to 71% for chlorpheniramine maleate.
Enzyme InhibitionPotential inhibition of topoisomerase II (Topo II), which is crucial for DNA replication and repair.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In a recent study, compounds similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines. The most active compound showed an IC50 value of 2.44 μM against HCT-116 cells, indicating a strong potential for further development as an anticancer agent .
  • Antihistaminic Activity :
    • A series of novel triazoloquinazoline derivatives were synthesized and tested for their antihistaminic properties. The results indicated that these compounds could serve as prototypes for new H1-antihistamines with reduced sedation side effects compared to existing medications .
  • Mechanistic Insights :
    • Studies have demonstrated that the substitution patterns on the quinazoline ring significantly influence the biological activity. For instance, the presence of a trifluoromethyl group enhances binding affinity and increases cytotoxicity due to improved lipophilicity and hydrogen bonding capabilities .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds in the same class:

Compound Name IC50 (μM) Activity Type
Compound 16 (related derivative)2.44Cytotoxicity against HCT-116
Chlorpheniramine MaleateN/AStandard antihistamine
Compound II (another derivative in the series)76% protectionAntihistaminic activity

Q & A

Basic Research Questions

Q. What synthetic strategies ensure regioselective introduction of the 2-chlorobenzylthio and 4-fluorobenzyl groups in the triazoloquinazolinone scaffold?

  • Methodology :

  • Use a stepwise approach: First, introduce the 4-fluorobenzyl group via nucleophilic substitution or alkylation at the N4 position of the triazoloquinazolinone core.
  • For the 2-chlorobenzylthio group, employ a thiol-alkylation reaction under basic conditions (e.g., K₂CO₃/DMF) to attach the 2-chlorobenzyl moiety to the sulfur atom at the 1-position.
  • Monitor regioselectivity via ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting for benzyl groups) .
    • Validation :
  • Characterize intermediates using LC-MS and compare retention times with theoretical masses. Confirm final structure via X-ray crystallography (as in Liu et al., 2023) to resolve positional ambiguities .

Q. How can reaction conditions be optimized to improve yield and purity during sulfur-alkylation steps?

  • Methodology :

  • Use heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent to enhance reaction efficiency and reduce byproducts .
  • Optimize temperature (70–80°C) and reaction time (1–2 hours) via TLC monitoring (hexane:ethyl acetate, 3:1).
  • Purify crude products via recrystallization in hot acetic acid to remove unreacted starting materials .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.5 ppm for SCH₂ and NCH₂ groups) and aromatic splitting patterns (e.g., para-substituted fluorobenzyl at δ 7.0–7.4 ppm) .
  • IR Spectroscopy : Confirm thioether (C-S stretch, ~600–700 cm⁻¹) and triazole ring (C=N stretch, ~1500–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₅H₁₈ClFN₄OS) .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and vibrational properties of this compound?

  • Methodology :

  • Perform geometry optimization using B3LYP/6-31G(d,p) to determine bond lengths and angles. Compare with X-ray data to validate computational models .
  • Calculate vibrational frequencies (IR-active modes) and assign peaks to specific functional groups (e.g., triazole ring deformations at ~1200 cm⁻¹) .
  • Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution at substituent sites .

Q. What experimental and computational approaches are suitable for studying its potential biological targets?

  • Molecular Docking :

  • Use AutoDock Vina to dock the compound into binding pockets of target proteins (e.g., kinases or GPCRs). Parameterize the fluorobenzyl group for hydrophobic interactions and the triazole ring for hydrogen bonding .
    • In Vitro Assays :
  • Test antimicrobial activity via MIC assays against bacterial/fungal strains, referencing protocols for similar triazole-thione derivatives (e.g., MIC values ≤ 16 µg/mL indicate potency) .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Strategy :

  • Synthesize analogs with varied substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) and compare bioactivity.
  • Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data .
  • Perform 3D pharmacophore mapping to identify critical functional groups for target binding .

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